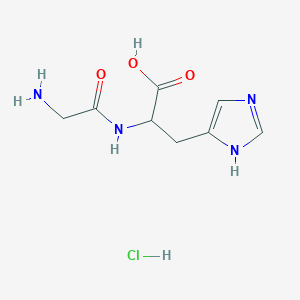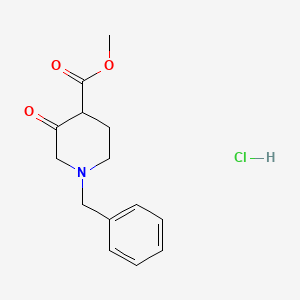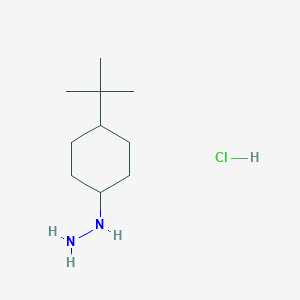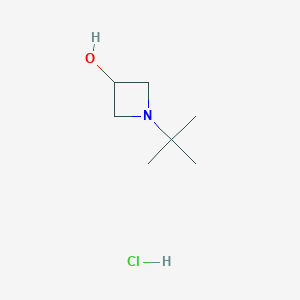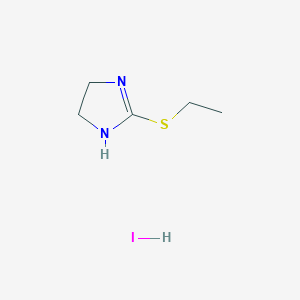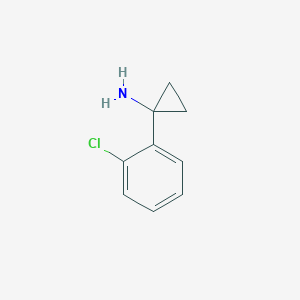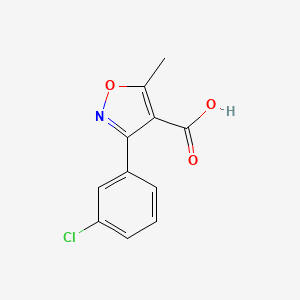
3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Descripción general
Descripción
3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, also known as 3-MPCA, is an organic compound commonly used in scientific research. It is a white, crystalline solid that has a melting point of 111-112°C and a molecular weight of 211.59 g/mol. 3-MPCA is a synthetic compound that is used in a variety of scientific applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological mechanisms of action of various compounds.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties
Research has highlighted the potential of compounds related to 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid in anticancer and antimicrobial applications. A study by Katariya et al. (2021) synthesized and evaluated various compounds incorporating oxazole for their anticancer and antimicrobial activities, revealing promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Antibacterial Activity
Another study conducted by Anusevičius et al. (2014) focused on the transformation of related compounds into oxazole derivatives, which displayed weak antibacterial activity. This indicates the potential of 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid derivatives in antibacterial research (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Reactivity and Conversion Studies
The reactivity of related nitrosoimidazoles with acids, leading to the formation of compounds like 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole, was explored by Cosimelli et al. (2014). This study underscores the versatility of oxazole derivatives in chemical synthesis (Cosimelli, Frenna, Rambaldi, Severi, & Spinelli, 2014).
Antithrombotic Agent Research
Babu et al. (2016) investigated carboxylic acid derivatives as antithrombotic agents, synthesizing compounds related to 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid and evaluating their antibacterial activity. This research contributes to the understanding of the medicinal applications of oxazole derivatives (Babu, Babu, Ravisankar, & Latha, 2016).
Synthesis of Macrolides
Wasserman, Gambale, & Pulwer (1981) discussed the use of oxazoles as precursors for activated carboxylic acids, applicable in the synthesis of macrolides. Their work demonstrates the utility of oxazole derivatives in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJATVZZRGMSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640542 | |
| Record name | 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
CAS RN |
92545-95-4 | |
| Record name | 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371761.png)
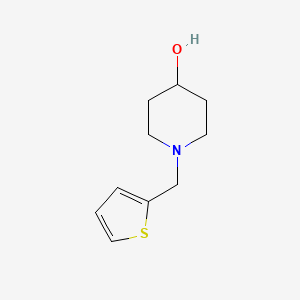
![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)
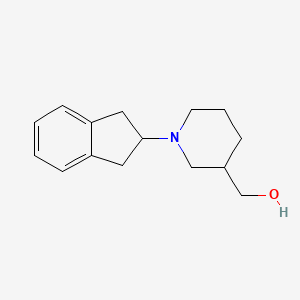
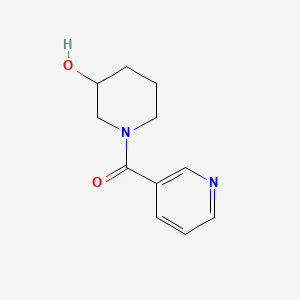
![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371770.png)
![N-[(3-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1371771.png)
![1-ethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B1371772.png)
